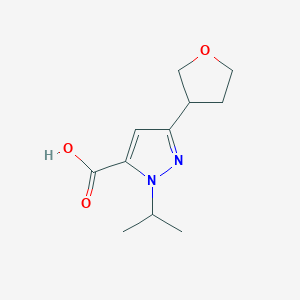![molecular formula C7H6BrN3O B13188186 6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one is a heterocyclic compound that belongs to the imidazo[1,2-a]pyrimidine family. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 1st position of the imidazo[1,2-a]pyrimidine ring system. The imidazo[1,2-a]pyrimidine scaffold is known for its wide range of biological activities and is often used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
The synthesis of 6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyrimidine with α-bromoacetophenone in the presence of a base such as potassium carbonate can lead to the formation of the desired compound. The reaction is typically carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions. For example, the reaction with an amine in the presence of a base can yield the corresponding amino derivative.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyrimidine ring can participate in cyclization reactions to form fused ring systems, which can further enhance its biological activity.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one has a wide range of scientific research applications, including:
Medicinal Chemistry: This compound is used as a building block for the synthesis of various bioactive molecules with potential therapeutic applications. It has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in biological studies to understand its interaction with different biological targets, such as enzymes and receptors. It serves as a tool compound for probing the structure-activity relationships of imidazo[1,2-a]pyrimidine derivatives.
Mecanismo De Acción
The mechanism of action of 6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazo[1,2-a]pyrimidine ring system play crucial roles in binding to these targets, leading to modulation of their activity. For example, the compound may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .
Comparación Con Compuestos Similares
6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one can be compared with other similar compounds, such as:
6-Chloro-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one: This compound has a chlorine atom instead of a bromine atom at the 6th position. The substitution of bromine with chlorine can lead to differences in reactivity and biological activity.
1-Methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one: This compound lacks the bromine atom at the 6th position. The absence of the bromine atom can affect the compound’s ability to undergo substitution reactions and its overall biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C7H6BrN3O |
|---|---|
Peso molecular |
228.05 g/mol |
Nombre IUPAC |
6-bromo-1-methylimidazo[1,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C7H6BrN3O/c1-10-2-3-11-6(12)5(8)4-9-7(10)11/h2-4H,1H3 |
Clave InChI |
ROXJCJNWNVTCNN-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CN2C1=NC=C(C2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



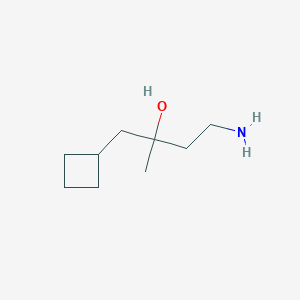
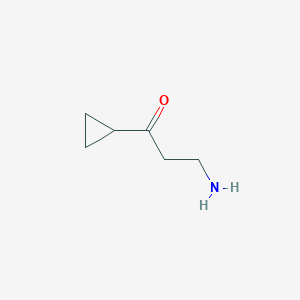
![6-(4-Methoxyphenyl)-3-azabicyclo[3.2.0]heptane](/img/structure/B13188126.png)

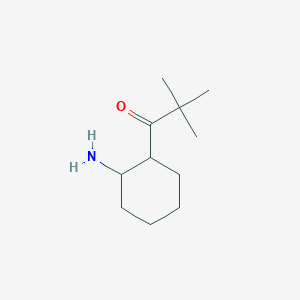
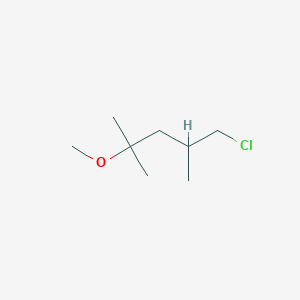
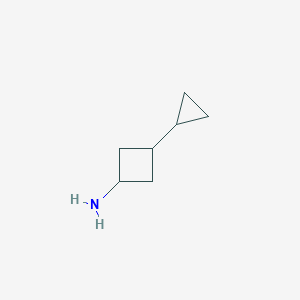

![1-[1-(Aminomethyl)cyclobutyl]cyclopentan-1-OL](/img/structure/B13188147.png)
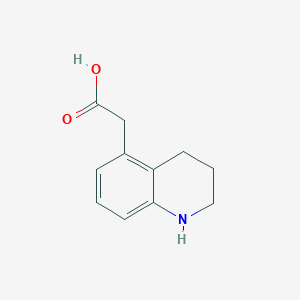

![4-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B13188188.png)
